molecular formula C18H10Br2N2 B14210063 3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile CAS No. 839728-92-6

3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile

Cat. No.: B14210063
CAS No.: 839728-92-6
M. Wt: 414.1 g/mol
InChI Key: LUGFAYBENZYDIY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene derivatives followed by the introduction of nitrile groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenanthrene diones or reduction to form phenanthrene derivatives.

    Cyclization Reactions: Under certain conditions, the compound can participate in cyclization reactions to form more complex polycyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile involves its interaction with molecular targets through its bromomethyl and dicarbonitrile groups. These functional groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile can be compared with similar compounds such as:

  • 9,10-Bis(bromomethyl)phenanthrene
  • 3,6-Dibromophenanthrene-9,10-dione
  • 2,3-Bis(bromomethyl)naphthalene

These compounds share similar structural features but differ in the position and type of functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

839728-92-6

Molecular Formula

C18H10Br2N2

Molecular Weight

414.1 g/mol

IUPAC Name

3,6-bis(bromomethyl)phenanthrene-9,10-dicarbonitrile

InChI

InChI=1S/C18H10Br2N2/c19-7-11-1-3-13-15(5-11)16-6-12(8-20)2-4-14(16)18(10-22)17(13)9-21/h1-6H,7-8H2

InChI Key

LUGFAYBENZYDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)C3=C(C=CC(=C3)CBr)C(=C2C#N)C#N

Origin of Product

United States

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